molecular formula C18H27N3O2 B5295602 N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5295602
M. Wt: 317.4 g/mol
InChI Key: DHLYVPXSGJXGPX-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with a dimethyl group and a 2-(propan-2-yl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions:

    Amidation: The final step involves the formation of the dicarboxamide moiety through an amidation reaction using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethyl and 2-(propan-2-yl)phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(2-propan-2-ylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(2)15-7-5-6-8-16(15)19-17(22)14-9-11-21(12-10-14)18(23)20(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLYVPXSGJXGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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